3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride is a chemical compound with the molecular formula CHBrClFNO and a molecular weight of 302.50 g/mol. It is classified as a difluoropropanoic acid derivative, specifically containing a bromopyridine moiety. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features.
3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride falls under the category of organic compounds, specifically within the subcategories of carboxylic acids and halogenated derivatives. Its structure incorporates both halogen atoms (bromine and fluorine), which are significant in influencing its chemical reactivity and biological activity.
The synthesis of 3-(5-bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride typically involves several key steps:
Specific reaction conditions (temperature, pressure, solvent choice) can vary depending on the chosen synthetic pathway and reagents. Careful control over these parameters is critical to achieving high yields and purity levels.
The molecular structure of 3-(5-bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride can be represented by its SMILES notation: OC(=O)CC(c1cncc(c1)Br)(F)F.Cl. This notation indicates a carboxylic acid group attached to a carbon chain that connects to a brominated pyridine ring substituted with two fluorine atoms.
Key structural data includes:
The compound can participate in various chemical reactions typical for carboxylic acids and halogenated compounds:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. The presence of halogens can significantly alter reactivity patterns compared to non-halogenated analogs.
The mechanism of action for 3-(5-bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride largely depends on its interactions at the molecular level within biological systems. The presence of the bromine and fluorine atoms may enhance lipophilicity, affecting membrane permeability and receptor binding affinity.
The compound's potential as a pharmacological agent may be explored through structure-activity relationship studies, assessing how variations in substitution patterns influence biological activity.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm purity and structure.
3-(5-bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride has potential applications in:
Research into its biological activity could lead to discoveries in drug development, particularly in areas requiring compounds with specific halogenated functionalities for enhanced efficacy or selectivity.
The synthesis of 3-(5-bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride relies critically on regioselective bromopyridine intermediates. 5-Bromo-2-cyanopyridine (CAS: 97483-77-7) serves as a pivotal precursor, synthesized via Rosenmund-von Braun reaction from 2,5-dibromopyridine. This involves refluxing with stoichiometric Cu(I)CN in dimethylformamide (DMF) at 120°C for 12 hours, achieving 74% yield after silica gel purification . Alternative routes include direct bromination of pyridine using bromine in 80–95% sulfuric acid at 130–140°C, yielding 65–75% 3-bromopyridine after pH adjustment and distillation [10]. Scalability challenges arise from harsh conditions (oleum/bromine mixtures) and byproduct formation (e.g., 3,5-dibromopyridine), necessitating meticulous temperature control and stoichiometric optimization [9] [10].
Table 1: Key Bromopyridine Intermediates
Intermediate | CAS Number | Synthetic Method | Yield (%) |
---|---|---|---|
5-Bromo-2-cyanopyridine | 97483-77-7 | CuCN/DMF, 120°C | 74 |
3-Bromopyridine | - | Br₂/H₂SO₄ (95%), 130°C | 75 |
2,5-Dibromopyridine | - | Direct bromination | - |
Incorporation of difluoromethyl groups employs electrophilic or nucleophilic fluorination. A common strategy involves halogen exchange (Halex) on α,α-dihaloester precursors using KF or AgF, followed by ester hydrolysis. Electrochemical fluorination (ECF) in anhydrous HF/Et₃N solutions provides higher selectivity for gem-difluoro motifs but requires specialized equipment [9]. Alternatively, deoxofluorination with reagents like DAST (diethylaminosulfur trifluoride) converts β-ketoesters to -CF₂- groups, though side products (e.g., elimination to acrylates) necessitate careful pH and temperature control (optimized at –10°C to 0°C) [2] [9]. Recent advances use continuous-flow reactors with gaseous fluorinating agents (SF₄) to enhance safety and selectivity [4].
Table 2: Fluorination Methods Comparison
Method | Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Halogen Exchange (Halex) | KF/AgF, polar aprotic solvents | Scalable, cost-effective | Low selectivity, side products |
Deoxofluorination | DAST, –10°C to 0°C | High functional group tolerance | Toxicity, elimination side rxn |
Electrochemical (ECF) | HF/Et₃N, electrodes | Excellent selectivity | Equipment cost, safety hazards |
Convergent synthesis hinges on cross-coupling strategies to link bromopyridine and difluoropropanoic acid units. Sonogashira coupling connects 5-bromo-3-iodopyridine with trimethylsilyl-protected propargyl alcohols under Pd/Cu catalysis, followed by deprotection and oxidation to yield propanoic acid derivatives [3] [8]. Click chemistry is employed in large-scale processes (e.g., EP3838909A1), where 5-bromopyridinyl azides react with fluorinated alkynes via Cu(I)-catalyzed [3+2] cycloaddition [8]. Key parameters include:
Acidification of 3-(5-bromopyridin-3-yl)-3,3-difluoropropanoic acid with HCl gas in anhydrous diethyl ether or TBME (tert-butyl methyl ether) yields the hydrochloride salt. This step enhances crystallinity, aqueous solubility (critical for biological assays), and storage stability by mitigating hygroscopicity [1] [4]. Polymorph control is achieved via antisolvent crystallization: adding ether to a DMF solution of the free acid saturated with HCl, yielding >99% pure crystals. Strict moisture exclusion prevents deliquescence, and XRPD confirms form I polymorphicity [4] [8].
Industrial production (e.g., 30 kg batches) faces exothermicity risks during fluorination and coupling. Continuous-flow systems mitigate this through:
CAS No.: 115268-43-4
CAS No.: 17869-27-1
CAS No.: 1326-83-6
CAS No.:
CAS No.: